Aspidospermidine

Descripción

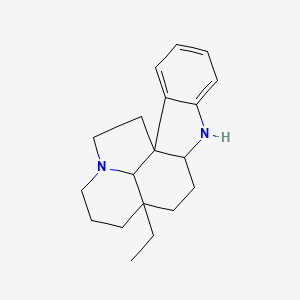

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2912-09-6 |

|---|---|

Fórmula molecular |

C19H26N2 |

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene |

InChI |

InChI=1S/C19H26N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,16-17,20H,2,5,8-13H2,1H3 |

Clave InChI |

YAAIPCQYJYPITK-UHFFFAOYSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |

SMILES canónico |

CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |

melting_point |

119.5-121°C |

Descripción física |

Solid |

Sinónimos |

aspidospermidine |

Origen del producto |

United States |

Foundational & Exploratory

Aspidospermidine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermidine is a pentacyclic indole (B1671886) alkaloid that serves as the structural cornerstone for the large and pharmacologically significant Aspidosperma family of alkaloids. Its complex architecture has made it a frequent target in total synthesis endeavors. However, natural sources remain a primary route for its acquisition. This technical guide provides an in-depth overview of the principal botanical sources of this compound and details the methodologies for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is predominantly found within two genera of the Apocynaceae family: Aspidosperma and Vinca. Various species within these genera have been identified as sources of this alkaloid, with its concentration often varying depending on the plant part, geographical location, and season of collection.

Aspidosperma Genus

The Aspidosperma genus, native to Central and South America, is a rich reservoir of diverse indole alkaloids, including this compound. The bark of these trees is the most commonly utilized part for alkaloid extraction.

Table 1: this compound Content in Aspidosperma Species

| Species | Plant Part | This compound Presence | Reference |

| Aspidosperma quebracho-blanco | Bark | Reported as a component of the total alkaloid mixture.[1] | [1] |

| Aspidosperma pyrifolium | Stem Bark | Identified as one of the alkaloids present. | |

| Aspidosperma macrocarpon | Stem Bark, Seeds | Present alongside other alkaloids. |

Vinca Genus

The Vinca (Periwinkle) genus, found across Europe and Asia, is another notable source of this compound. The aerial parts of these plants, particularly the leaves, have been shown to contain the alkaloid.

Table 2: this compound Content in Vinca Species

| Species | Plant Part | Quantitative Data | Reference |

| Vinca herbacea | Leaves | 2.73% of total compounds in a propanol (B110389) extract (identified by GC-MS).[2] | [2] |

| Vinca minor | Aerial Parts | Identified as one of the isolated alkaloids.[3] | [3] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic purification. The following protocols are representative methodologies based on established alkaloid isolation techniques.

General Workflow for this compound Isolation

The overall process for isolating this compound from plant material can be visualized as follows:

Caption: General workflow for the isolation of this compound.

Protocol 1: Extraction from Aspidosperma Bark

This protocol is a generalized procedure for the extraction and isolation of this compound from the bark of Aspidosperma species.

1. Plant Material Preparation:

-

Air-dry the bark of the chosen Aspidosperma species at room temperature or in an oven at a temperature not exceeding 40°C.

-

Grind the dried bark into a coarse powder using a mechanical mill.

2. Extraction:

-

Macerate the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol (B129727) for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic or methanolic extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

-

Wash the acidic solution with a nonpolar solvent such as dichloromethane (B109758) or diethyl ether to remove fatty material.

-

Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). This will precipitate the alkaloids.

-

Extract the alkaline solution multiple times with dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Prepare a silica gel column (70-230 mesh) in a nonpolar solvent like hexane (B92381).

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) on silica gel plates, eluting with a solvent system such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and/or with Dragendorff's reagent.

-

Combine the fractions containing this compound based on the TLC analysis.

-

Further purification can be achieved by preparative TLC or HPLC if necessary.

5. Crystallization:

-

Dissolve the purified this compound fraction in a minimal amount of a suitable solvent (e.g., ethanol or acetone) and allow it to crystallize, often by the slow evaporation of the solvent or by the addition of a non-solvent (e.g., hexane).

-

Collect the crystals by filtration and dry them under vacuum.

Protocol 2: Extraction from Vinca Leaves

This protocol is adapted for the extraction of this compound from the leaves of Vinca species.

1. Plant Material Preparation:

-

Dry the aerial parts (primarily leaves) of the Vinca species at room temperature, shielded from direct sunlight.

-

Pulverize the dried material into a fine powder.

2. Extraction:

-

A study on Vinca herbacea utilized cold maceration for three weeks at 4°C with 96% 1-propanol (B7761284) (10 mL per gram of dried powder).[2]

-

After maceration, centrifuge the mixture to remove solid plant material.[2]

-

Filter the supernatant and concentrate it under reduced pressure to obtain the crude extract.[2]

3. Acid-Base Partitioning and Purification:

-

Follow the acid-base partitioning steps as outlined in Protocol 1 (Section 2.2, step 3).

-

Proceed with chromatographic purification as described in Protocol 1 (Section 2.2, step 4), adjusting the solvent systems as needed based on TLC analysis. For Vinca alkaloids, column chromatography on alumina (B75360) has also been reported to be effective.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Spectroscopic Data

Table 3: NMR Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 7.15 - 7.05 (m, 2H) | 148.8 |

| 6.75 - 6.65 (m, 2H) | 127.8 |

| 3.40 (br s, 1H) | 123.8 |

| 3.25 - 3.15 (m, 1H) | 121.5 |

| 2.95 - 2.85 (m, 1H) | 109.1 |

| 2.70 - 2.60 (m, 1H) | 106.9 |

| 2.30 - 1.20 (m, 14H) | 74.1 |

| 0.95 (t, J=7.5 Hz, 3H) | 53.6 |

| 53.3 | |

| 48.6 | |

| 37.2 | |

| 35.1 | |

| 33.3 | |

| 30.5 | |

| 26.5 | |

| 21.7 | |

| 7.6 |

Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a compilation from typical literature values.[4]

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ is typically observed.

-

Fragmentation: The fragmentation patterns of this compound have been studied in detail.[5][6][7] Key fragmentation pathways can provide structural confirmation.

Logical Relationship for Characterization

The confirmation of the isolated compound as this compound follows a logical progression of analytical techniques.

Caption: Logical flow for the characterization of isolated this compound.

Signaling Pathways and Biological Activity

While this guide focuses on the isolation of this compound, it is important to note its role as a precursor and structural motif in a wide range of biologically active alkaloids. The broader Aspidosperma alkaloid family exhibits diverse pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects. Further research into the specific biological targets and signaling pathways of this compound and its derivatives is an active area of investigation.

Conclusion

The isolation of this compound from its natural sources in Aspidosperma and Vinca species is a well-established, albeit intricate, process. This guide provides a foundational understanding of the key methodologies involved, from the initial extraction to the final characterization. For researchers and drug development professionals, a thorough comprehension of these techniques is crucial for the efficient and scalable production of this important alkaloid scaffold. Further optimization of extraction and purification protocols may lead to increased yields and purity, facilitating its use in synthetic chemistry and pharmacological research.

References

- 1. researchgate.net [researchgate.net]

- 2. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]

- 3. BiodiversityPMC [biodiversitypmc.sibils.org]

- 4. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Aspidospermidine: A Technical Chronicle of Isolation, Elucidation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, represents a foundational structure within the vast family of Aspidosperma alkaloids. Its discovery, a landmark in natural product chemistry, paved the way for extensive research into the synthesis and biological activity of this complex class of molecules. This technical guide provides an in-depth account of the history of this compound's discovery, detailing the initial isolation from its natural source, the pioneering efforts in structure elucidation through mass spectrometry, and the ultimate confirmation of its architecture via total synthesis. This document adheres to stringent data presentation and visualization standards to offer a clear and comprehensive resource for professionals in the field.

Introduction

The quest to understand the chemical constituents of medicinal plants has long been a driving force in drug discovery. The genus Aspidosperma, particularly the species Aspidosperma quebracho-blanco, has been a rich source of structurally complex and biologically active alkaloids. Among these, this compound holds a significant place, not for its own pronounced biological activity, but as the parent compound for a large subclass of Aspidosperma alkaloids.[1] Its intricate, fused ring system has made it a classic target for total synthesis, serving as a proving ground for new synthetic methodologies.[1] This whitepaper will chronologically detail the pivotal moments in the discovery of this compound, from its first isolation to the definitive confirmation of its structure.

Isolation from Aspidosperma quebracho-blanco

This compound was first isolated from the bark of the "Quebracho" tree, Aspidosperma quebracho-blanco.[2][3] This tree, indigenous to South America, was known in folk medicine for various remedies.[4] Early phytochemical investigations of this plant led to the identification of a complex mixture of indole alkaloids, including aspidospermine (B1204331) and quebrachamine.[2]

Experimental Protocol: Alkaloid Extraction

General Protocol for Alkaloid Extraction from Aspidosperma Bark (circa 1960s):

-

Maceration and Defatting: Powdered bark of Aspidosperma quebracho-blanco is first macerated with a non-polar solvent, such as petroleum ether, to remove fats, waxes, and other lipophilic compounds.

-

Basification and Extraction: The defatted plant material is then treated with an alkaline solution, such as aqueous sodium carbonate or ammonia (B1221849), to convert the alkaloid salts present in the plant into their free base form. The free bases are then extracted with a polar organic solvent like chloroform (B151607) or a mixture of chloroform and ether.

-

Acidic Extraction: The organic extract containing the crude alkaloid mixture is then treated with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid). This converts the alkaloid free bases back into their salt forms, which are soluble in the aqueous layer, while non-basic impurities remain in the organic layer.

-

Purification and Crystallization: The acidic aqueous solution is then basified again to precipitate the alkaloids as free bases. The precipitate is collected, dried, and then subjected to further purification steps, such as crystallization from a suitable solvent (e.g., ethanol), to yield the individual alkaloids.[2]

Quantitative Data: Isolation Yield

Historical records on the specific yield of this compound from the initial isolation are scarce. However, data for the closely related and more abundant alkaloid, aspidospermine, suggests a low overall yield from the raw plant material.

| Alkaloid | Plant Source | Part Used | Reported Yield | Citation |

| Aspidospermine | Aspidosperma quebracho-blanco | Bark | ~0.33% | [3] |

| This compound | Aspidosperma quebracho-blanco | Bark | Not explicitly stated in early reports |

Structure Elucidation: The Advent of Mass Spectrometry

The determination of the complex, pentacyclic structure of this compound was a significant challenge for chemists of the mid-20th century. The breakthrough came with the application of mass spectrometry, a technique that was, at the time, still emerging as a powerful tool for the structural analysis of organic molecules.

In 1963, K. Biemann and his colleagues published a seminal paper in the Journal of the American Chemical Society detailing the use of mass spectrometry to elucidate the structures of several alkaloids isolated from Aspidosperma quebracho-blanco, including this compound.[5] This work was among the first to demonstrate the utility of mass spectrometry in determining the structure of unknown natural products.

Experimental Protocol: Mass Spectrometry Analysis

The experimental setup for mass spectrometry in the early 1960s was substantially different from modern instrumentation.

General Protocol for Mass Spectrometry of this compound (Biemann, 1963):

-

Sample Introduction: A purified sample of the alkaloid was introduced into the mass spectrometer, likely using a direct insertion probe which allowed for the analysis of solid samples with low volatility.

-

Ionization: Electron ionization (EI) was the standard method. The sample was bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) using a magnetic sector mass analyzer.

-

Detection: The abundance of each ion was measured, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Quantitative Data: Mass Spectrometric Fragmentation

The mass spectrum of this compound provided a molecular weight of 282, corresponding to the molecular formula C₁₉H₂₆N₂. The fragmentation pattern was key to deducing its structure. The most characteristic fragmentations arise from the cleavage of the C-C bonds of the ethyl group and the complex pattern of ring fissions.

| m/z | Proposed Fragment Structure/Loss | Relative Intensity |

| 282 | Molecular Ion [M]⁺ | High |

| 253 | [M - C₂H₅]⁺ | Moderate |

| 138 | Key fragment from cleavage of rings C and D | High |

| 124 | Key fragment from cleavage of rings C and D | High |

The logical process of deducing the structure from the mass spectrum is a complex puzzle. The following diagram illustrates the general workflow.

Confirmation by Total Synthesis: The Stork Synthesis

While the spectroscopic evidence provided a strong case for the structure of this compound, the ultimate proof in organic chemistry lies in the total synthesis of the proposed molecule. In the same year as Biemann's structure elucidation, 1963, Gilbert Stork and J. E. Dolfini reported the first total synthesis of the related alkaloid, (±)-aspidospermine.[6] This groundbreaking work also provided a formal synthesis of (±)-aspidospermidine, as aspidospermine could be readily converted to this compound.

Experimental Protocol: Key Steps in the Stork Synthesis of the this compound Core

The Stork synthesis is a classic example of elegant and strategic synthetic design. The following is a summary of the key steps leading to the core structure of this compound. Note: The full, detailed experimental procedures from the original communication are concise. The following is an interpretation based on the reported transformations and standard organic chemistry practices of the era.

-

Construction of the Tricyclic Ketone: The synthesis begins with the construction of a key tricyclic ketone intermediate. This was achieved through a series of annulation reactions, starting from simpler cyclic precursors.

-

Fischer Indole Synthesis: A crucial step in the synthesis is the Fischer indole synthesis. The tricyclic ketone is reacted with phenylhydrazine (B124118) to form a phenylhydrazone. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid), undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring system, creating the tetracyclic core of this compound.

-

Reduction and Cyclization to the Pentacyclic System: The resulting tetracyclic intermediate is then subjected to reduction, typically with a hydride reagent like lithium aluminum hydride, to reduce the amide functionality. The final ring is then closed through an intramolecular cyclization to yield the pentacyclic framework of this compound.

Logical Flow of the Stork Synthesis

The strategic brilliance of the Stork synthesis lies in its convergent approach, building a key intermediate that is then elaborated to the final natural product.

Conclusion

The discovery of this compound exemplifies a golden era in natural product chemistry, where the synergy between isolation from natural sources, the application of emerging analytical techniques like mass spectrometry, and the power of total synthesis led to the unambiguous determination of a complex molecular architecture. The work of pioneers like Biemann and Stork not only unveiled the structure of this compound but also laid the groundwork for decades of research into the synthesis and biological activities of the Aspidosperma alkaloids, a legacy that continues to inspire chemists and drug discovery professionals today. This technical guide has provided a detailed overview of this historical journey, with a focus on the experimental and logical frameworks that were instrumental in this scientific achievement.

References

- 1. scielo.br [scielo.br]

- 2. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. swsbm.org [swsbm.org]

- 4. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four decades of structure determination by mass spectrometry: from alkaloids to heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Aspidospermidine Pentacyclic Core: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Privileged Scaffold in Medicinal Chemistry

The aspidospermidine pentacyclic core is a fascinating and complex chemical architecture that forms the foundation of over 250 identified monoterpenoid indole (B1671886) alkaloids.[1][2] This intricate [6.5.6.6.5] fused ring system, featuring four contiguous stereocenters, has captivated synthetic chemists for decades and holds significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, including its structural features, key synthetic methodologies, and the biological pathways modulated by its derivatives.

Structural and Spectroscopic Data

The rigid pentacyclic framework of this compound has been extensively characterized using various spectroscopic techniques and X-ray crystallography. While this compound itself is not noted for significant pharmacological activity, it serves as a crucial structural template for a wide range of bioactive alkaloids.[3]

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| 2 | 166.7 |

| 3 | 50.8 |

| 5 | 50.3 |

| 14 | 124.8 |

| 15 | 132.9 |

| 16 | 92.2 |

| 17 | 26.7 |

| 18 | 7.3 |

| 19 | 28.4 |

| 20 | 41.2 |

| 21 | 69.9 |

Note: Data presented here is a compilation from various sources and may vary slightly based on experimental conditions.[4][5][6]

Table 2: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~4.5 | dd | - |

Note: The signal for H-2 is a characteristic feature in the 1H NMR spectra of many this compound-type alkaloids.[4][5] Further detailed proton NMR data can be found in the supporting information of various synthetic publications.[7][8]

Key Synthetic Strategies and Experimental Protocols

The total synthesis of this compound has been a benchmark for the development of new synthetic methodologies. Numerous innovative strategies have been devised to construct its challenging pentacyclic core. Below are detailed protocols for two prominent synthetic approaches.

Palladium-Catalyzed Enantioselective Allylic Substitution

A powerful strategy for the asymmetric synthesis of the this compound core involves a palladium-catalyzed enantioselective allylic substitution to construct the key quaternary carbon stereocenter.[9][10]

Experimental Protocol: Enantioselective Allylic Substitution

-

Reaction Setup: All reactions are conducted under an inert atmosphere (e.g., dry nitrogen or argon) in oven-dried glassware.[11]

-

Reagents:

-

Tryptamine (B22526) derivative (V)

-

Allyl cation precursor (VI, e.g., a Morita-Baylis-Hillman adduct)[9]

-

Palladium catalyst (e.g., Pd2(dba)3)[9]

-

Chiral ligand (e.g., (R,R)-L2)[9]

-

Base (if required by the specific protocol)

-

Anhydrous solvent (e.g., toluene (B28343) or CH2Cl2)[9]

-

-

Procedure:

-

To a solution of the tryptamine derivative (V) and the allyl cation precursor (VI) in the chosen anhydrous solvent, the palladium catalyst and chiral ligand are added.

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperatures) for a designated period (e.g., 24-48 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired indolenine intermediate (IV).[9]

-

Diels-Alder Cascade Reaction

Another elegant approach to the this compound framework utilizes a Diels-Alder cascade reaction to rapidly construct multiple rings of the pentacyclic system.[12][13]

Experimental Protocol: Diels-Alder Cascade

-

Reaction Setup: The reaction is carried out under an inert atmosphere in dry glassware.

-

Reagents:

-

2-Vinyl indole derivative

-

Dienophile (e.g., butyn-2-one)[12]

-

Anhydrous solvent (e.g., toluene)

-

-

Procedure:

-

A solution of the 2-vinyl indole and the dienophile in the anhydrous solvent is heated to reflux.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude pyrroloindoline intermediate is then carried forward through a series of transformations, including amidation, reduction, skeletal rearrangement, and intramolecular Michael addition, to furnish the complete this compound core.[12]

-

Biological Significance and Signaling Pathways

While this compound itself shows limited biological activity, several of its derivatives, such as aspidospermine (B1204331) and quebrachamine (B1219942), exhibit significant pharmacological effects, notably adrenergic blocking activities.[14][15] This suggests that the this compound scaffold can serve as a template for the design of modulators of adrenergic signaling pathways.

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, epinephrine (B1671497) and norepinephrine.[16] Signaling through these receptors is crucial in regulating a wide array of bodily functions.

The diagram above illustrates two major downstream cascades initiated by adrenergic receptor activation: the Gs-protein pathway leading to cAMP production and PKA activation, and the Gq-protein pathway resulting in the activation of Phospholipase C and subsequent downstream signaling. The potential for this compound derivatives to modulate these pathways opens up exciting avenues for drug discovery in areas such as cardiovascular disease, neurological disorders, and oncology.[17]

Conclusion

The this compound pentacyclic core represents a privileged scaffold in natural product synthesis and medicinal chemistry. Its complex and rigid structure has spurred the development of novel and efficient synthetic strategies. While the parent molecule is largely devoid of potent biological activity, its derivatives have been shown to interact with key physiological pathways, most notably adrenergic signaling. For researchers and drug development professionals, the this compound core offers a versatile and challenging platform for the design and synthesis of next-generation therapeutics. Further exploration of the structure-activity relationships within this class of alkaloids is warranted to unlock its full therapeutic potential.

References

- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise total synthesis of (±)-aspidospermidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An efficient approach to Aspidosperma alkaloids via [4 + 2] cycloadditions of aminosiloxydienes: stereocontrolled total synthesis of (+/-)-tabersonine. Gram-scale catalytic asymmetric syntheses of (+)-tabersonine and (+)-16-methoxytabersonine. Asymmetric syntheses of (+)-aspidospermidine and (-)-quebrachamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Physicochemical Properties of Aspidospermidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermidine is a core pentacyclic indole (B1671886) alkaloid that forms the structural backbone of a wide array of over 250 biologically active Aspidosperma alkaloids.[1][2][3] Its complex and rigid framework has made it a significant target in total synthesis, serving as a platform for the development of novel synthetic methodologies.[1][2][3] A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, purification, and characterization, and is crucial for the development of its derivatives as potential therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Structure

This compound possesses a complex pentacyclic ring system containing two nitrogen atoms. Its chemical structure is provided below:

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₆N₂ | [2][4] |

| Molecular Weight | 282.43 g/mol | [2][4] |

| Melting Point | 117-119 °C | [5] |

| Boiling Point | Not experimentally determined. | - |

| pKa (predicted) | Basic pKa: 9.8 ± 0.4 (most basic nitrogen) | ACD/Labs Percepta Platform (Predicted) |

| Aqueous Solubility | 34.05 mg/L at 25 °C (estimated) | [6] |

| LogP (predicted) | 3.8 | ACD/Labs Percepta Platform (Predicted) |

Solubility Profile

| Solvent | Expected Solubility |

| Water | Sparingly soluble |

| Methanol (B129727) | Soluble |

| Ethanol (B145695) | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |

| Hexane | Sparingly soluble |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table of ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.51 | d | 7.6 | Aromatic H |

| 7.36 | d | 7.3 | Aromatic H |

| 7.31 | m | - | Aromatic H |

| 7.14 | t | 7.4 | Aromatic H |

| 3.20 | m | - | 2H |

| 3.13 | m | - | 1H |

| 2.78 | m | - | 1H |

| 2.63 | m | - | 1H |

| 2.48 | m | - | 1H |

| 2.40 | s | - | 1H |

| 2.23 | m | - | 2H |

| 1.88 | m | - | 1H |

| 1.63 | m | - | 3H |

| 1.51 | m | - | 1H |

| 1.01 | m | - | 1H |

| 0.72 | m | - | 2H |

| 0.58 | t | 7.6 | 3H |

Table of ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 192.3 |

| 154.4 |

| 146.8 |

| 127.9 |

| 125.8 |

| 121.6 |

| 120.4 |

| 79.3 |

| 61.3 |

| 54.2 |

| 52.3 |

| 36.1 |

| 35.7 |

| 33.4 |

| 29.3 |

| 27.8 |

| 23.5 |

| 22.1 |

| 7.6 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table of IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2945 | C-H stretch (aliphatic) |

| 2771 | C-H stretch (aliphatic) |

| 1575 | C=C stretch (aromatic) |

| 1451 | C-H bend (aliphatic) |

| 1322 | C-N stretch |

| 1251 | C-N stretch |

| 1190 | C-H in-plane bend (aromatic) |

| 1123 | C-O/C-N stretch region |

| 1013 | C-O/C-N stretch region |

| 771 | C-H out-of-plane bend (aromatic) |

| 749 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table of Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 282 | 16% | [M]⁺ |

| 281 | 8% | [M-H]⁺ |

| 254 | 17% | [M-C₂H₄]⁺ |

| 152 | 7% | - |

| 144 | 7% | - |

| 130 | 11% | - |

| 125 | 11% | - |

| 124 | 100% | Base Peak |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Caption: Workflow for Physicochemical Characterization.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen centers in this compound.

Methodology:

-

Sample Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., 0.1 M KCl).

-

Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator or a burette.

-

Procedure:

-

The this compound solution is placed in a thermostatted vessel and stirred continuously.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH of the solution is recorded after each incremental addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For polybasic compounds, multiple inflection points may be observed, corresponding to the pKa values of the different ionizable groups.

Caption: Workflow for pKa Determination.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol, chloroform, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand to allow undissolved solid to settle. The suspension is then centrifuged or filtered to obtain a clear, saturated solution.

-

Analysis: A known aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Spectroscopic Analysis

Objective: To obtain the UV-Vis, IR, NMR, and Mass Spectra for structural confirmation and identification.

a. UV-Vis Spectroscopy

-

Procedure: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a dual-beam spectrophotometer. The wavelengths of maximum absorbance (λmax) are reported.

b. Infrared (IR) Spectroscopy

-

Procedure (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.

-

Procedure (Thin Film): A solution of this compound in a volatile solvent (e.g., chloroform) is cast onto a salt plate (e.g., NaCl or KBr). After the solvent evaporates, the IR spectrum of the thin film is recorded.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Procedure: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may also be performed to aid in complete signal assignment.

d. Mass Spectrometry (MS)

-

Procedure: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., LC-MS or GC-MS). The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical framework for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A comprehensive understanding of these properties is a prerequisite for the rational design and development of novel therapeutic agents based on the this compound scaffold.

References

- 1. Aspidospermine | C22H30N2O2 | CID 227613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. (+)-aspidospermidine, 2912-09-6 [thegoodscentscompany.com]

- 6. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Aspidospermidine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermidine is a foundational member of the Aspidosperma alkaloid family, a large and structurally diverse group of monoterpenoid indole (B1671886) alkaloids (MIAs). These compounds, isolated from various plant species of the Aspidosperma genus, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The intricate pentacyclic core of this compound has also made it a significant subject of research in the field of total synthesis. A thorough understanding of its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through metabolic engineering of host organisms or biomimetic synthetic strategies.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the enzymatic transformations from the central MIA precursor, strictosidine (B192452), to this compound, presenting key quantitative data, detailed experimental protocols for crucial enzymatic assays, and visual representations of the pathway and experimental workflows.

Data Presentation: Quantitative Analysis of Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthetic pathway leading to this compound and related compounds. It is important to note that kinetic parameters for all enzymes in the direct lineage to this compound are not yet fully characterized in the literature.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | K_m_ (µM) | V_max_ (µmol·s⁻¹·kg⁻¹) or k_cat_ (s⁻¹) | Optimal pH | Source Organism |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | 3-α(S)-Strictosidine | 2300 (Tryptamine), 3400 (Secologanin)[1] | N/A | 6.8[1] | Catharanthus roseus |

| Strictosidine β-D-Glucosidase | SGD | 3-α(S)-Strictosidine | Strictosidine aglycone | N/A | N/A | 6.0 | Catharanthus roseus |

| Geissoschizine Synthase | GS | Strictosidine aglycone | Geissoschizine | N/A | N/A | N/A | Catharanthus roseus |

| Tabersonine (B1681870) 16-hydroxylase | T16H | Tabersonine | 16-hydroxytabersonine | 350 ± 100[2] | 1.8 ± 0.05 µM min⁻¹[2] | N/A | Catharanthus roseus |

| 16-hydroxytabersonine-16-O-methyltransferase | 16OMT | 16-hydroxytabersonine, S-adenosyl-L-methionine | 16-methoxytabersonine, S-adenosyl-L-homocysteine | N/A | N/A | N/A | Catharanthus roseus |

| Tabersonine 3-oxygenase | T3O | Tabersonine, 16-methoxytabersonine | Tabersonine 2,3-epoxide, 16-methoxy-2,3-dihydro-3-hydroxytabersonine | 3.1 (for tabersonine)[3][4] | N/A | N/A | Catharanthus roseus |

| Tabersonine 3-reductase | T3R | 16-methoxy-2,3-dihydro-3-hydroxytabersonine epoxide | 16-methoxy-2,3-dihydro-3-hydroxytabersonine | N/A | N/A | N/A | Catharanthus roseus |

| Desacetoxyvindoline 4-hydroxylase | D4H | Desacetoxyvindoline | Deacetylvindoline | N/A | N/A | N/A | Catharanthus roseus |

| Deacetylvindoline 4-O-acetyltransferase | DAT | Deacetylvindoline, Acetyl-CoA | Vindoline (B23647), CoA | N/A | N/A | N/A | Catharanthus roseus |

Experimental Protocols

Detailed methodologies are essential for the study and manipulation of biosynthetic pathways. Below are protocols for key enzymatic assays relevant to the this compound pathway.

Strictosidine β-D-Glucosidase (SGD) Enzyme Assay

This assay is designed to measure the activity of SGD by monitoring the conversion of strictosidine.

Materials:

-

Cell-free lysate containing recombinant SGD or purified SGD enzyme.

-

Total alkaloid extract from C. roseus leaves (containing strictosidine) or purified strictosidine.

-

Citrate/phosphate buffer (pH 6.0).

-

Methanol (MeOH).

-

HPLC system with a C18 column.

-

LC-MS system.

Procedure: [5]

-

Prepare the reaction mixture in a total volume of 100 µL containing:

-

7.5 - 15 µg of total protein (from cell lysate) or an appropriate amount of purified enzyme.

-

40 µg of total alkaloid extract dissolved in 5 µL of MeOH.

-

Citrate/phosphate buffer (pH 6.0) to the final volume.

-

-

Prepare a control reaction using a cell-free lysate from an empty vector transformation.

-

Incubate the reaction mixtures at 30°C for 1 hour.

-

Terminate the reaction by adding 200 µL of MeOH.

-

Centrifuge the samples at 11,000 x g for 5 minutes to pellet any precipitate.

-

Analyze the supernatant by HPLC and LC-MS to detect the decrease in the strictosidine peak, which indicates enzyme activity.

Tabersonine 16-Hydroxylase (T16H) Coupled Enzyme Assay

This assay measures the activity of T16H, a cytochrome P450 enzyme, by coupling its reaction with the subsequent methylation step catalyzed by 16-hydroxytabersonine-16-O-methyltransferase (16OMT).

Materials:

-

Microsomal fraction containing recombinant T16H.

-

Soluble protein extract from C. roseus leaves (containing 16OMT activity but no T16H activity).

-

Tabersonine.

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

-

NADPH.

-

NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

HEPES buffer (pH 7.5).

-

Scintillation counter.

-

Prepare the reaction mixture containing:

-

Microsomal protein with T16H.

-

Soluble protein extract with 16OMT.

-

Tabersonine.

-

0.5 mM NADPH and an NADPH regenerating system.

-

18 µM [¹⁴C]SAM.

-

50 mM HEPES buffer (pH 7.5).

-

-

Incubate the reaction at 30°C.

-

Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

-

Extract the labeled product, 16-methoxytabersonine.

-

Quantify the amount of radiolabeled product using a scintillation counter to determine the enzyme activity.

Heterologous Expression and Purification of MIA Pathway Enzymes in E. coli

This general protocol can be adapted for the production of various enzymes in the this compound pathway for in vitro assays and structural studies.

Materials:

-

Expression vector (e.g., pET series) containing the gene of interest with a purification tag (e.g., His-tag).

-

E. coli expression strain (e.g., BL21(DE3)pLysS).

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 200 mM NaCl, 50 mM Na₂HPO₄, pH 8.0) with a protease inhibitor (e.g., PMSF).

-

Sonicator.

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Transform the expression plasmid into the E. coli host strain.

-

Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

-

Induce protein expression by adding IPTG (e.g., 0.1-0.6 mM) and continue to incubate at a lower temperature (e.g., 18-30°C) for several hours to overnight to improve protein solubility.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the target protein from the supernatant using affinity chromatography according to the manufacturer's instructions.

-

Elute the purified protein and perform a buffer exchange if necessary.

-

Analyze the purity of the protein by SDS-PAGE.

Mandatory Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound from the central monoterpenoid indole alkaloid precursor, strictosidine, involves a series of complex enzymatic reactions. The pathway diverges and converges with other important alkaloid biosynthetic routes, highlighting the intricate metabolic network within the plant.

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow: Heterologous Expression and Enzyme Assay

The characterization of biosynthetic enzymes often relies on their production in a heterologous host, followed by purification and in vitro activity assays. This workflow is fundamental to elucidating the function of individual enzymes in the pathway.

Caption: Workflow for heterologous expression and enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex and fascinating pathway that is a branch of the larger monoterpenoid indole alkaloid network. While significant progress has been made in identifying the key enzymes and intermediates, further research is needed to fully characterize the kinetics and regulation of each enzymatic step. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to delve deeper into the investigation of this important class of natural products. Continued efforts in this area will undoubtedly pave the way for novel applications in metabolic engineering and synthetic biology, ultimately leading to improved access to these valuable compounds for therapeutic use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Biological Frontier of Aspidosperma Alkaloids: A Technical Guide for Drug Discovery

Introduction

The genus Aspidosperma, belonging to the Apocynaceae family, represents a prolific source of structurally diverse monoterpenoid indole (B1671886) alkaloids. With approximately 250 identified compounds, these natural products have garnered significant attention from the scientific community for their wide range of potent biological activities.[1][2] Traditionally, various Aspidosperma species have been used in folk medicine to treat ailments such as malaria, fever, rheumatism, and cardiovascular diseases.[1][3] Modern phytochemical and pharmacological studies have begun to validate these traditional uses, revealing significant potential for these alkaloids as lead compounds in the development of new therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of Aspidosperma alkaloids, focusing on their anticancer, antimicrobial, and acetylcholinesterase inhibitory properties, complete with quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Anticancer and Cytotoxic Activity

A substantial body of research has focused on the anticancer potential of Aspidosperma alkaloids. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often acting through mechanisms that involve the induction of apoptosis and modulation of key cellular signaling pathways.

One of the well-studied mechanisms involves the induction of apoptosis, or programmed cell death. For instance, an indole alkaloid-rich fraction from Aspidosperma subincanum has been shown to induce apoptosis in MCF7 breast cancer cells by increasing the Bax/Bcl-xL ratio and suppressing the expression of cyclooxygenase-2 (COX-2).[1][4] Aspidospermine (B1204331), a widely distributed alkaloid from this genus, has been observed to be cytotoxic to human hepatoma (HepG2) cells, with its mechanism linked to increased oxidative stress and an unfolded protein response.[5]

Below is a diagram illustrating a generalized workflow for assessing the in-vitro cytotoxicity of natural products like Aspidosperma alkaloids.

The cytotoxic effects of several Aspidosperma alkaloids are summarized in the table below.

| Alkaloid | Cell Line | Assay | IC50 | Reference |

| Aspidospermine | HepG2 (Human Hepatoma) | Resazurin | ~75 µM (after 24h) | [5][6] |

| Aspidospermine | NIH3T3 (Mouse Fibroblast) | [3H]-Hypoxanthine | 53.2 µM (after 24h) | [6] |

| Melotenine A | A549 (Human Lung Cancer) | Not Specified | 1.5 µM | [7] |

| Melotenine A | HCT-116 (Human Colon Cancer) | Not Specified | 0.6 µM | [7] |

| Melotenine A | HeLa (Human Cervical Cancer) | Not Specified | 1.2 µM | [7] |

| Melotenine A | PANC-1 (Human Pancreatic Cancer) | Not Specified | 1.1 µM | [7] |

| Ellipticine | NCI-H187 (Human Lung Cancer) | Not Specified | 2.76 µM | [8] |

| Olivacine (B1677268) | Various | Not Specified | Varies | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]

-

Cell Seeding : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[11]

-

Treatment : Prepare serial dilutions of the test alkaloid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloid. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]

-

Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

Antimicrobial and Antiparasitic Activity

Aspidosperma alkaloids have also demonstrated significant activity against a range of pathogens, including bacteria, fungi, and parasites, most notably Plasmodium falciparum, the causative agent of malaria.

The antibacterial properties have been particularly noted against Gram-positive bacteria. For example, ramiflorines A and B, isolated from Aspidosperma ramiflorum, showed significant activity against Staphylococcus aureus and Enterococcus faecalis.[4][13]

The anti-malarial activity is one of the most promising therapeutic avenues for this class of alkaloids. Numerous compounds have shown potent activity against chloroquine-resistant strains of P. falciparum. For instance, aspidoscarpine, uleine (B1208228), and olivacine have all been reported to have low micromolar or even nanomolar IC50 values against parasitic blood forms.[14][15][16]

| Alkaloid / Fraction | Microorganism / Parasite | Assay | MIC / IC50 | Reference |

| Ramiflorine A | Staphylococcus aureus | Microdilution | MIC: 25 µg/mL | [4][13] |

| Ramiflorine B | Staphylococcus aureus | Microdilution | MIC: 25 µg/mL | [4][13] |

| Ramiflorine A | Enterococcus faecalis | Microdilution | MIC: 50 µg/mL | [4][13] |

| Ramiflorine B | Enterococcus faecalis | Microdilution | MIC: 50 µg/mL | [4][13] |

| Aspidoscarpine | Plasmodium falciparum (W2) | Not Specified | IC50: 0.007 µg/mL | [16] |

| Uleine | Plasmodium falciparum (W2) | [3H]-Hypoxanthine | IC50: 8.78 µg/mL | [10] |

| 20-epi-dasycarpidone | Plasmodium falciparum (K1) | Not Specified | IC50: 4.5 µg/mL (16.7 µM) | [3][15] |

| Alkaloid Fraction (A. nitidum) | Plasmodium falciparum | Not Specified | IC50: 2.32 µg/mL | [17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth, such as Mueller-Hinton broth, to a concentration of approximately 10⁷ colony-forming units (CFU)/mL.[4]

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test alkaloid in the broth.

-

Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 24 hours.[4]

-

MIC Determination : The MIC is defined as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing Alzheimer's disease.[18] In-silico studies have predicted that several Aspidosperma alkaloids, particularly those of the uleine and olivacine types, have a strong probability of inhibiting AChE.[2] This suggests a potential role for these compounds in the development of new treatments for neurodegenerative disorders.

The mechanism of AChE inhibition typically involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate (acetylcholine) from being hydrolyzed. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

While extensive quantitative data for AChE inhibition by purified Aspidosperma alkaloids is still emerging, extracts from species like A. subincanum have demonstrated inhibitory activity in vitro.[2]

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used, simple, and reliable spectrophotometric assay to measure AChE activity.[6]

-

Reagent Preparation : Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI), and the test alkaloid solution.

-

Assay Setup : In a 96-well plate, add the phosphate buffer, AChE enzyme solution, DTNB, and the test alkaloid solution (or solvent for control).

-

Pre-incubation : Mix the components and pre-incubate the plate for approximately 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[6][19]

-

Initiation of Reaction : Start the reaction by adding the ATCI substrate to all wells.

-

Kinetic Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate), the absorbance of which is measured.[19]

-

Data Analysis : The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the alkaloid to the rate of the control (enzyme without inhibitor). The IC50 value can then be determined from a dose-response curve.

Structural Diversity and Classification

The vast array of biological activities exhibited by Aspidosperma alkaloids is a direct consequence of their structural diversity. These monoterpenoid indole alkaloids can be categorized into several structural subtypes based on their complex polycyclic frameworks. Understanding these structural classes is crucial for structure-activity relationship (SAR) studies and for guiding the synthesis of new, more potent analogues.

Conclusion

The alkaloids derived from the Aspidosperma genus represent a rich and diverse chemical library with profound biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and acetylcholinesterase inhibition assays underscores their immense value as lead compounds for drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of these fascinating natural products. Further investigation into their mechanisms of action, structure-activity relationships, and in-vivo efficacy is critical to translate the promise of Aspidosperma alkaloids into novel clinical therapies.

References

- 1. The toxicity of Aspidosperma subincanum to MCF7 cells is related to modulation of oxidative status and proinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of extracts from Aspidosperma subincanum Mart. and in silico prediction for inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AID 613247 - Ratio of Ellipticine IC50 to compound IC50 for human NCI-H187 cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Chemical Composition of Aspidosperma ulei Markgr. and Antiplasmodial Activity of Selected Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of acute and subacute toxicity of ethanolic extract and fraction of alkaloids from bark of Aspidosperma nitidum in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

Spectroscopic Profile of Aspidospermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aspidospermidine is a pentacyclic indole (B1671886) alkaloid and the foundational structure for a large class of bioactive compounds known as the Aspidosperma alkaloids.[1] Its complex framework has made it a significant target in total synthesis studies. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the development of related therapeutic agents. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various synthetic and analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbocyclic framework of this compound. The chemical shifts are sensitive to the stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-21 | 2.39 | s | - | [2] |

| H-9 | 7.28 | d | 7.68 | [2] |

| H-12 | 7.50 | d | 7.32 | [2] |

| H-11 | 7.15 | t | 7.32, 7.36 | [2] |

| H-10 | 7.31 | t | 7.36 | [2] |

| H-19 | 0.63 | m | 6.60, 6.97 | [2] |

| H-17 | 1.00 | td | 5.13 | [2] |

Table 2: ¹³C NMR Spectroscopic Data for (±)-Aspidospermidine (Solvent: Not Specified)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C-2 | 79.11 | [2] |

| C-3 | 54.65 | [2] |

| C-5 | 52.10 | [2] |

| C-7 | 61.35 | [2] |

| C-8 | 135.80 | [2] |

| C-9 | Not Reported | [2] |

| C-11 | 127.15 | [2] |

| C-13 | 149.49 | [2] |

| C-15 | 35.22 | [2] |

| C-17 | 33.28 | [2] |

| C-20 | 36.56 | [2] |

| C-21 | Not Reported | [2] |

Note: Complete assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by vibrations of its amine and aromatic components.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N-H Stretch (Indoline) | 3426 | Sharp, medium | [3] |

| C-H Stretch (sp³) | 2850-3000 | Strong, sharp | [4] |

| C-H Stretch (sp²) | >3000 | Medium, sharp | [4] |

| C=C Stretch (Aromatic) | ~1600 | Medium | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₁₉H₂₆N₂ | - | [1] |

| Molar Mass | 282.431 g·mol⁻¹ | - | [1] |

| Exact Mass (Calculated) | 282.2096 | HRMS (FAB+) | [2] |

| Exact Mass (Found) | 282.2088 | HRMS (FAB+) | [2] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard practices in natural product analysis.

NMR Spectroscopy Protocol

This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube. Ensure the final sample height is adequate for the spectrometer's probe (~4 cm).

-

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR:

-

Tune and match the proton probe.

-

Acquire a standard 1D proton spectrum. Suggested parameters: spectral width (SW) of 20 ppm, 128 scans (NS), relaxation delay (D1) of 2 seconds, and an acquisition time (AQ) of ~1.4 seconds.[7]

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR (for full assignment):

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

-

-

FT-IR Spectroscopy Protocol

This protocol describes the analysis of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Sample Preparation:

-

Place a small, solid sample (a tiny amount on the tip of a spatula) directly onto the ATR crystal (e.g., ZnSe or diamond).[8] No further preparation is needed for a solid sample.

-

Alternatively, dissolve the sample in a volatile solvent like chloroform, deposit a drop onto the crystal, and allow the solvent to evaporate completely.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the ATR crystal.[8]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[9] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, expressed in absorbance or transmittance.

-

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines the steps for obtaining accurate mass data for this compound using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in an organic solvent such as methanol (B129727) or acetonitrile.[10]

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a suitable solvent system for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).[10]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidics.[10]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.

-

Set the ionization source to positive ESI mode, as the two nitrogen atoms in this compound are readily protonated.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a slightly more concentrated sample solution (~10 µg/mL).

-

-

Data Acquisition:

-

Introduce the diluted sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

-

The high-resolution instrument will provide a mass measurement with an accuracy of less than 5 ppm, allowing for the confident determination of the elemental formula [C₁₉H₂₇N₂]⁺ for the protonated molecule.[11]

-

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the typical workflow for the isolation and spectroscopic characterization of this compound.

Caption: A diagram showing the process of analyzing this compound using Electrospray Ionization Mass Spectrometry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 8. amherst.edu [amherst.edu]

- 9. Experimental Design [web.mit.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Aspidospermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermidine is a pentacyclic indole (B1671886) alkaloid and the foundational member of the large Aspidosperma family of natural products.[1] Isolated from various species of the Aspidosperma genus, its complex and stereochemically rich architecture has made it a significant target for total synthesis, serving as a benchmark for the development of novel synthetic methodologies.[1] This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the key spectroscopic data, experimental protocols, and the historical context of its structure determination. Additionally, it explores the potential biological activities and associated signaling pathways, offering insights for drug discovery and development.

Spectroscopic Data

The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Infrared (IR) spectroscopy, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorptions corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3426 | Strong | N-H stretch (indole) |

| 2945 | Strong | C-H stretch (aliphatic) |

| 2771 | Medium | C-H stretch (aliphatic) |

| 1575 | Medium | C=C stretch (aromatic) |

| 1451 | Strong | C-H bend (aliphatic) |

| 1322 | Medium | C-N stretch |

| 1251 | Medium | C-N stretch |

| 1190 | Medium | C-O stretch (if impurities are present) or C-N stretch |

| 1123 | Medium | C-N stretch |

| 1013 | Medium | C-N stretch |

| 771 | Strong | C-H bend (ortho-disubstituted aromatic) |

| 749 | Strong | C-H bend (ortho-disubstituted aromatic) |

Data sourced from a computational and experimental study on this compound.[2][3]

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The ¹H NMR spectrum provides detailed information about the proton environment in this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Proposed Assignment |

| 7.51 | d | 7.6 | 1H | Ar-H |

| 7.36 | d | 7.3 | 1H | Ar-H |

| 7.31 | m | 1H | Ar-H | |

| 7.14 | t | 7.4 | 1H | Ar-H |

| 3.20 | m | 2H | CH₂ | |

| 3.13 | m | 1H | CH | |

| 2.78 | m | 1H | CH | |

| 2.63 | m | 1H | CH | |

| 2.48 | m | 1H | CH | |

| 2.40 | s | 1H | N-H | |

| 2.23 | m | 2H | CH₂ | |

| 1.88 | m | 1H | CH | |

| 1.63 | m | 3H | CH₂ + CH | |

| 1.51 | m | 1H | CH | |

| 1.01 | m | 1H | CH | |

| 0.72 | m | 2H | CH₂ | |

| 0.58 | t | 7.6 | 3H | CH₃ |

Data sourced from a study on the synthesis and characterization of (±)-aspidospermidine.[2]

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the carbon skeleton of the this compound molecule.

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 192.3 | C (quaternary) |

| 154.4 | C (aromatic) |

| 146.8 | C (aromatic) |

| 127.9 | CH (aromatic) |

| 125.8 | CH (aromatic) |

| 121.6 | CH (aromatic) |

| 120.4 | CH (aromatic) |

| 79.3 | C (quaternary) |

| 61.3 | CH |

| 54.2 | CH₂ |

| 52.3 | CH₂ |

| 36.1 | C (quaternary) |

| 35.7 | CH₂ |

| 33.4 | CH |

| 29.3 | CH₂ |

| 27.8 | CH₂ |

| 23.5 | CH₂ |

| 22.1 | CH₂ |

| 7.6 | CH₃ |

Data sourced from a study on the synthesis and characterization of (±)-aspidospermidine.[2]

Historical Perspective on Structural Elucidation

The determination of the intricate structure of this compound was a significant achievement in natural product chemistry, relying on a combination of classical degradation methods and the emerging spectroscopic techniques of the mid-20th century.

Early Spectroscopic and Degradation Studies